(5-Fluoro-6-methoxypyridin-3-yl)methanol

Description

Contextual Significance of (5-Fluoro-6-methoxypyridin-3-yl)methanol within the Pyridine (B92270) Scaffold Landscape

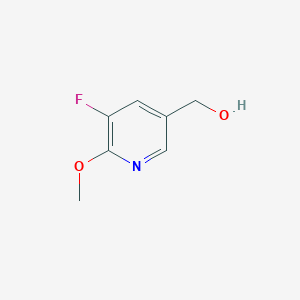

This compound, with the chemical formula C₇H₈FNO₂, is a disubstituted pyridine derivative. Its structure is characterized by a pyridine ring functionalized with a fluorine atom at the 5-position, a methoxy (B1213986) group at the 6-position, and a hydroxymethyl (methanol) group at the 3-position. This specific arrangement of substituents places it within a class of highly functionalized building blocks sought after in synthetic chemistry. The presence of multiple reactive sites allows for its incorporation into larger, more complex molecular frameworks.

Strategic Importance of Fluorinated and Methoxylated Pyridine Moieties in Chemical Synthesis and Biological Science

The incorporation of fluorine and methoxy groups into pyridine rings is a well-established strategy in drug discovery and materials science.

Fluorinated Pyridines: The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. googleapis.com Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, while its small size allows it to often act as a bioisostere for a hydrogen atom. sigmaaldrich.com In medicinal chemistry, fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins, and increase membrane permeability and bioavailability. sigmaaldrich.comambeed.com The strategic placement of fluorine on a pyridine ring can therefore be a key factor in optimizing the pharmacokinetic and pharmacodynamic profile of a drug candidate. nih.govuni-muenster.de

Research Trajectories Involving this compound

A key synthetic route to this compound involves the reduction of its corresponding ester, methyl 5-fluoro-6-methoxynicotinate. A patented method describes the use of lithium aluminum hydride in tetrahydrofuran (B95107) to achieve this transformation, yielding the target methanol (B129727) derivative as a brown oily substance. The successful synthesis is confirmed by ¹H-NMR spectroscopy, which shows characteristic signals for the protons in the molecule.

Furthermore, this compound can serve as a precursor for the synthesis of 5-Fluoro-6-methoxynicotinaldehyde. This aldehyde is another important building block in organic synthesis, suggesting that the primary research trajectory for this compound is its utility in the construction of more elaborate chemical entities, likely for evaluation in pharmaceutical and agrochemical discovery programs. googleapis.comcymitquimica.com

Chemical Data

Below are data tables summarizing the key chemical properties of this compound and its immediate precursor.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 959616-65-0 |

| Molecular Formula | C₇H₈FNO₂ |

| Molecular Weight | 157.14 g/mol |

| Appearance | Brown oily substance |

Table 2: Properties of Methyl 5-fluoro-6-methoxynicotinate

| Property | Value |

| CAS Number | 953780-40-0 |

| Molecular Formula | C₈H₈FNO₃ |

| Molecular Weight | 185.15 g/mol |

| Appearance | Solid |

| Boiling Point | 242.2±40.0°C at 760 mmHg |

Structure

3D Structure

Properties

IUPAC Name |

(5-fluoro-6-methoxypyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-3,10H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZJRJMQTCSBQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoro 6 Methoxypyridin 3 Yl Methanol and Its Analogues

Retrosynthetic Analysis and Key Disconnections for (5-Fluoro-6-methoxypyridin-3-yl)methanol

Retrosynthetic analysis of this compound identifies several key disconnections that form the basis of its synthetic design. The primary disconnections are:

C3-CH₂OH bond: The hydroxymethyl group at the C3 position is a key functional handle. A logical disconnection at this position points to a precursor containing a more stable functional group, such as a carboxylic acid, ester, or nitrile. These groups can be readily reduced to the corresponding alcohol in the final step of the synthesis.

C6-OCH₃ bond: The methoxy (B1213986) group at the C6 position can be disconnected to reveal a halogenated pyridine (B92270), typically a chloro- or bromo-substituted pyridine, and a methanol (B129727) or methoxide (B1231860) source. This disconnection suggests a nucleophilic aromatic substitution or a transition metal-catalyzed coupling reaction to form the ether linkage.

Pyridine Ring Formation: For a more fundamental approach, the entire pyridine ring can be deconstructed into acyclic precursors. This often involves condensation reactions, such as the Hantzsch pyridine synthesis or related methods, which assemble the ring from smaller, readily available building blocks.

These disconnections lead to logical precursors like 5-fluoro-6-halonicotinic acid or its ester, which are pivotal intermediates in many synthetic routes.

Established Chemical Synthesis Pathways

Established pathways for synthesizing this compound and its analogues rely on sequential reactions, including the construction of the pyridine ring, functional group interconversions, and the final formation of the hydroxymethyl group.

The synthesis often commences from functionalized pyridine or even non-heterocyclic starting materials. A common strategy involves the synthesis of a key intermediate, such as 2-amino-5-fluoropyridine (B1271945) or 2,6-dichloro-5-fluoronicotinic acid. google.comresearchgate.net

For instance, a plausible route can start with the synthesis of 2-amino-5-fluoropyridine from 2-aminopyridine (B139424) through a sequence of nitrification, amino group protection (acetylation), reduction of the nitro group, diazotization, and a Schiemann reaction to introduce the fluorine atom, followed by deprotection. researchgate.net Another approach utilizes uracil (B121893) derivatives, which react with malonamide (B141969) to form substituted dihydroxynicotinamides. google.com These intermediates then undergo further transformations.

A key intermediate, 2,6-dichloro-5-fluoronicotinic acid, can be prepared from the chlorination of 2,6-dihydroxy-3-cyano-5-fluoropyridine, which itself is formed from the reaction of cyanoacetamide with a fluorinated precursor. google.com

Table 1: Example of a Multi-Step Synthesis Pathway for a Key Intermediate

| Step | Reaction | Starting Material | Key Reagents | Product |

| 1 | Nitrification | 2-Aminopyridine | Nitrating agents | 2-Amino-5-nitropyridine |

| 2 | Diazotization/Fluorination (Schiemann) | 2-Amino-5-nitropyridine | NaNO₂, HBF₄ | 2-Fluoro-5-nitropyridine |

| 3 | Nucleophilic Substitution | 2-Fluoro-5-nitropyridine | Sodium methoxide | 2-Methoxy-5-nitropyridine |

| 4 | Reduction | 2-Methoxy-5-nitropyridine | Reducing agents (e.g., Fe/HCl) | 5-Amino-2-methoxypyridine |

| 5 | Sandmeyer Reaction | 5-Amino-2-methoxypyridine | NaNO₂, HCl, CuCN | 5-Cyano-2-methoxypyridine |

| 6 | Hydrolysis | 5-Cyano-2-methoxypyridine | Acid or base | 6-Methoxypyridine-3-carboxylic acid |

This table represents a generalized pathway; specific reagents and conditions may vary.

Once a suitably substituted pyridine core is obtained, functional group interconversions are employed to install the desired fluoro and methoxy groups.

Introduction of the Methoxy Group: A common method to introduce the methoxy group is through nucleophilic aromatic substitution of a leaving group, typically a chlorine atom, at the 6-position of the pyridine ring using sodium methoxide. google.com Alternatively, modern palladium-catalyzed methods can couple methanol directly with a halopyridine. nih.gov

Modification of the C3-Substituent: The substituent at the C3 position is often manipulated to prepare for the final reduction. For example, a nitrile (cyano group) can be hydrolyzed under acidic or basic conditions to form a carboxylic acid. google.com This carboxylic acid is a direct precursor to the target hydroxymethyl group.

The final step in the synthesis is typically the formation of the hydroxymethyl group at the C3 position. This is most commonly achieved through the reduction of a corresponding carboxylic acid or its ester derivative. evitachem.com Powerful reducing agents are required for this transformation.

Reduction of Carboxylic Acids/Esters: Lithium aluminum hydride (LiAlH₄) is a standard reagent for the reduction of carboxylic acids and esters to primary alcohols. evitachem.com The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.

Emerging Synthetic Strategies and Catalytic Approaches

Recent advances in organic synthesis have introduced more efficient and versatile methods for the preparation of functionalized pyridines, including catalytic approaches that offer mild reaction conditions and broad substrate scope.

Transition metal catalysis, particularly with palladium, has become a cornerstone of modern synthetic chemistry for forming C-O bonds.

Palladium-Catalyzed Methoxylation: The synthesis of methyl aryl ethers, including methoxy-substituted heteroarenes, can be achieved through the palladium-catalyzed coupling of methanol with heteroaryl halides. nih.gov This method is advantageous as it often proceeds under milder conditions than traditional nucleophilic substitution and is compatible with a wider range of functional groups. The use of specialized phosphine (B1218219) ligands, such as BippyPhos or tBuXPhos, has been shown to facilitate these couplings with a broad scope of aryl and heteroaryl halides. nih.gov

Table 2: Comparison of Methoxylation Methods

| Method | Reagents | Conditions | Advantages |

| Nucleophilic Aromatic Substitution | Sodium methoxide, Halopyridine | Often requires elevated temperatures | Cost-effective, well-established |

| Pd-Catalyzed Coupling | Methanol, Halopyridine, Pd catalyst (e.g., with BippyPhos ligand), Base | Generally mild temperatures (e.g., 70-100 °C) | Broad substrate scope, good functional group tolerance. nih.gov |

Iridium-Catalyzed Reactions: Emerging strategies also include the use of iridium catalysts for the synthesis of meta-functionalized pyridines through dehydrogenative heterocondensation of amino alcohols. nih.gov While not a direct synthesis of the target molecule, this highlights the development of novel catalytic systems for constructing complex pyridine structures from simple precursors. nih.gov

Organocatalytic and Biocatalytic Transformations

The reduction of the corresponding aldehyde, 5-fluoro-6-methoxy-pyridine-3-carbaldehyde, is a primary route to this compound. Both organocatalysis and biocatalysis offer green and selective alternatives to traditional metal-hydride-based reductions.

Organocatalytic Reductions

Organocatalytic transfer hydrogenation has emerged as a powerful metal-free method for the reduction of carbonyl compounds. A common approach involves the use of a Hantzsch ester as the hydride source in the presence of a chiral organocatalyst. princeton.eduorganic-chemistry.orgorganic-chemistry.orgacs.orgmdpi.com For the reduction of α,β-unsaturated aldehydes, chiral imidazolidinone catalysts have proven effective. princeton.eduorganic-chemistry.org While direct examples for 5-fluoro-6-methoxy-pyridine-3-carbaldehyde are not prevalent in the literature, the principles can be extended to this heteroaromatic aldehyde.

The general mechanism involves the formation of a chiral iminium ion intermediate from the aldehyde and the amine catalyst. This activation facilitates the stereoselective transfer of a hydride from the Hantzsch ester to the carbonyl carbon. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity and yield. For instance, different imidazolidinone catalysts and solvents can significantly influence the outcome of the reaction. princeton.eduorganic-chemistry.org

Biocatalytic Reductions

Biocatalysis, utilizing enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offers exceptional selectivity under mild reaction conditions. nih.govrsc.org These enzymes catalyze the reduction of aldehydes and ketones to their corresponding alcohols with high enantio- and regioselectivity. The reduction of pyridyl-based ketones and aldehydes is a feasible approach, as demonstrated by the chemoenzymatic synthesis of pyridine-based α-fluorinated secondary alcohols using the alcohol dehydrogenase from Lactobacillus kefir. researchgate.net

The process typically involves the use of a whole-cell system or an isolated, often engineered, enzyme. Cofactor regeneration is a critical aspect of these reactions, as the enzymes rely on nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as the hydride source. tudelft.nl Common strategies for cofactor recycling include using a secondary enzyme system (e.g., glucose dehydrogenase) or a sacrificial co-substrate like isopropanol (B130326). nih.gov

Recent advances in protein engineering have led to the development of highly robust and selective KREDs that can operate at high substrate concentrations, making biocatalytic processes more industrially viable. nih.govrsc.org

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The transition from a laboratory-scale reaction to a large-scale industrial synthesis requires careful optimization of various reaction parameters to ensure efficiency, safety, and cost-effectiveness.

Key Parameters for Optimization in Biocatalysis

For biocatalytic reductions, several factors significantly impact the reaction outcome and scalability:

Enzyme Selection and Engineering: The choice of the biocatalyst is paramount. Screening of different KREDs or ADHs is often the first step. Further improvement can be achieved through protein engineering to enhance activity, stability, and stereoselectivity for the specific substrate. nih.govrsc.org

Cofactor Regeneration: An efficient and economical cofactor regeneration system is essential for large-scale synthesis. The substrate-coupled approach using isopropanol is often favored for its simplicity and for avoiding the need for a second enzyme and pH control. nih.gov

Substrate and Catalyst Loading: Increasing the substrate concentration (substrate loading) is crucial for improving space-time yield and reducing downstream processing costs. However, high substrate and product concentrations can lead to enzyme inhibition or toxicity. Optimization studies are necessary to find the optimal balance. Engineered enzymes have shown the ability to function at high substrate loads, with some processes achieving ≥98% conversion at 100 g/L of the ketone substrate. nih.gov

pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity and stability. These parameters need to be controlled throughout the reaction. For example, some carbonyl reductases show optimal activity at a pH of around 7.0. nih.gov

Optimization in Asymmetric Transfer Hydrogenation

For organocatalytic transfer hydrogenations, the following parameters are critical for optimization:

Catalyst and Ligand Concentration: The catalyst loading is a key factor influencing both reaction rate and cost. Lowering the catalyst loading without compromising yield and enantioselectivity is a primary goal. Studies on asymmetric transfer hydrogenation of ketones have shown that catalyst loading can significantly impact enantioselectivity. acs.org

Hydrogen Donor: While Hantzsch esters are commonly used, their structure can be modified to improve reactivity and simplify purification.

Solvent and Temperature: The choice of solvent and reaction temperature can dramatically affect the enantiomeric excess and reaction time. For instance, in the organocatalytic reduction of enals, chloroform (B151607) at sub-ambient temperatures was found to provide high levels of enantiocontrol. princeton.edu

Base/Acid Additives: In many transfer hydrogenation reactions, the addition of a base or an acid is required to facilitate catalyst activation and turnover. The nature and stoichiometry of this additive need to be optimized. acs.org

Data Tables for Synthetic Methodologies

Below are illustrative tables summarizing typical reaction parameters and outcomes for the biocatalytic and organocatalytic reduction of functionalized carbonyl compounds, which can be considered as models for the synthesis of this compound.

Table 1: Illustrative Parameters for Biocatalytic Reduction of a Pyridyl Ketone Analogue

| Parameter | Condition | Outcome/Remark |

| Biocatalyst | Engineered Ketoreductase (KRED) | High stereoselectivity for the desired alcohol enantiomer. |

| Substrate | Functionalized Pyridyl Ketone | Precursor to the target pyridyl methanol analogue. |

| Substrate Loading | 50 - 100 g/L | High loading is desirable for scalability; requires a robust enzyme. nih.govrsc.org |

| Cofactor System | NAD(P)H with Isopropanol (co-substrate) | Simple and cost-effective in-situ regeneration. nih.gov |

| Co-solvent | 10-30% (v/v) Isopropanol | Enhances substrate solubility and serves the cofactor regeneration. |

| pH | 6.5 - 7.5 | Maintained with a buffer system to ensure optimal enzyme activity. nih.gov |

| Temperature | 25 - 35 °C | Mild conditions to preserve enzyme stability. |

| Conversion | >98% | Achievable with optimized conditions and engineered enzymes. nih.gov |

| Enantiomeric Excess | >99% ee | A key advantage of biocatalysis. |

Table 2: Illustrative Parameters for Organocatalytic Transfer Hydrogenation of a Pyridyl Aldehyde Analogue

| Parameter | Condition | Outcome/Remark |

| Catalyst | Chiral Imidazolidinone | Provides the chiral environment for stereoselective hydride transfer. princeton.eduorganic-chemistry.org |

| Catalyst Loading | 1 - 10 mol% | Lower loadings are economically favorable for large-scale synthesis. |

| Hydride Source | Hantzsch Ester | Common and effective hydride donor in organocatalytic reductions. organic-chemistry.orgacs.orgmdpi.com |

| Solvent | Chloroform or Toluene | Solvent choice significantly impacts enantioselectivity and reaction rate. princeton.edu |

| Temperature | -30 to 25 °C | Lower temperatures often lead to higher enantioselectivity. princeton.edu |

| Additive | Trifluoroacetic Acid (TFA) | Often used to activate the catalyst and substrate. |

| Yield | 70 - 95% | Dependent on the specific substrate and optimized conditions. |

| Enantiomeric Excess | 85 - 97% ee | Demonstrates the potential for high stereocontrol. princeton.edu |

5 Fluoro 6 Methoxypyridin 3 Yl Methanol As a Versatile Chemical Building Block

Derivatization Strategies of the Hydroxymethyl Group

The hydroxymethyl group at the 3-position of the pyridine (B92270) ring is a primary site for chemical modification. Its reactivity is typical of a primary alcohol, allowing for a variety of transformations to introduce new functional groups and extend the carbon skeleton.

Etherification and Esterification Reactions

The hydroxyl moiety of (5-Fluoro-6-methoxypyridin-3-yl)methanol can readily undergo etherification and esterification reactions to yield a range of derivatives.

Etherification: Standard ether synthesis protocols, such as the Williamson ether synthesis, can be employed. This involves the deprotonation of the alcohol with a strong base, like sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.combyjus.comyoutube.comkhanacademy.orgyoutube.com While specific examples for the direct etherification of this compound are not extensively documented in public literature, this method is a fundamental and expected reaction for this type of alcohol.

In a related application, a patent describes the reaction of this compound with a piperazine (B1678402) derivative in the presence of a coupling agent, which suggests the formation of a C-N bond, a reaction analogous to etherification.

Esterification: The synthesis of esters from this compound can be achieved through various standard methods. One common approach is the reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the acidic byproduct. Another effective method involves the use of coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and N-hydroxybenzotriazole (HOBt), to facilitate the reaction with a carboxylic acid. nih.govnih.gov These methods are widely used for the formation of ester bonds and are applicable to primary alcohols like the title compound.

| Reaction Type | Reagents | Product Type |

| Etherification | Alkyl halide, Strong base (e.g., NaH) | Ether |

| Esterification | Acyl chloride or Carboxylic acid with coupling agents | Ester |

Oxidation and Reduction Transformations

The oxidation state of the carbon atom in the hydroxymethyl group can be easily altered, providing access to aldehydes and carboxylic acids.

Oxidation: The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, 5-Fluoro-6-methoxynicotinaldehyde. A documented method for this transformation involves the use of manganese dioxide (MnO2) in a suitable solvent. ntu.edu.sg This selective oxidation is a crucial step in many synthetic pathways as it provides an aldehyde functionality that can participate in a wide array of subsequent reactions, such as reductive amination and Wittig reactions.

Reduction: While the hydroxymethyl group is already in a reduced state, further reduction is not a common transformation. However, the corresponding aldehyde or carboxylic acid derivatives can be reduced back to the alcohol using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

| Transformation | Reagent | Product | Reference |

| Oxidation | Manganese Dioxide (MnO2) | 5-Fluoro-6-methoxynicotinaldehyde | ntu.edu.sg |

Nucleophilic Substitution Reactions

The hydroxyl group of this compound can be converted into a good leaving group, enabling nucleophilic substitution reactions. A common strategy is to convert the alcohol into a tosylate or a mesylate, or directly to a halide. For instance, treatment with thionyl chloride (SOCl2) or a similar halogenating agent would yield the corresponding 3-(chloromethyl)-5-fluoro-6-methoxypyridine. This alkyl halide is then susceptible to attack by a variety of nucleophiles, allowing for the introduction of a wide range of functional groups.

A patent discloses a reaction where this compound is reacted with a piperazine derivative, which likely proceeds through the activation of the hydroxyl group, followed by nucleophilic attack by the piperazine nitrogen.

Functionalization of the Pyridine Nucleus

The pyridine ring of this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution on the pyridine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the activating methoxy (B1213986) group can facilitate such reactions. The fluorine atom is a deactivator but an ortho-, para-director, while the methoxy group is an activator and an ortho-, para-director. The hydroxymethyl group has a minimal electronic effect on the ring. The directing effects of the substituents would need to be considered to predict the regioselectivity of any substitution. Halogenation and nitration are plausible electrophilic substitution reactions for this system. pipzine-chem.compipzine-chem.com For instance, bromination of a similarly substituted pyridine has been reported. pipzine-chem.com

Nucleophilic Aromatic Substitution on Pyridine

The pyridine ring, particularly when substituted with electron-withdrawing groups like fluorine, is susceptible to nucleophilic aromatic substitution (SNA_r). The fluorine atom at the 5-position and the methoxy group at the 6-position are potential leaving groups. Nucleophilic attack is generally favored at the positions ortho and para to the ring nitrogen (positions 2, 4, and 6).

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at an adjacent ortho position. In the case of this compound, several functional groups can potentially act as DMGs.

The methoxy group (-OCH₃) is a well-established DMG. Similarly, the hydroxymethyl group (-CH₂OH) can act as a DMG after in-situ deprotonation to form an alkoxide (-CH₂O⁻Li⁺). The fluorine atom is known as a moderate directing group. The interplay between these groups dictates the site of metalation.

In principle, the deprotonation of this compound would be expected to occur at the C4 position. This position is ortho to both the powerful alkoxide directing group (formed from the hydroxymethyl moiety) and the fluoro substituent. The methoxy group at C6 is less likely to direct to the C5 position due to the presence of the fluorine atom.

The general reaction scheme for a DoM strategy is as follows:

Deprotonation: The pyridine compound is treated with a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), typically at low temperatures (-78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The primary alcohol is deprotonated first, forming a lithium alkoxide. A second equivalent of base then removes a proton from the C4 position.

Quenching with Electrophiles: The resulting aryllithium intermediate is highly nucleophilic and can react with a wide variety of electrophiles to introduce new functional groups at the C4 position.

Table 1: Potential Electrophilic Quenching Reactions via DoM

| Electrophile | Reagent Example | Introduced Functional Group |

| Alkyl Halide | Iodomethane (CH₃I) | Methyl (-CH₃) |

| Carbonyl Compound | Acetone ((CH₃)₂CO) | 2-Hydroxyprop-2-yl |

| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid (-COOH) |

| Iodine | I₂ | Iodo (-I) |

| Silyl Halide | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) |

| Boronic Ester | Isopropyl pinacol (B44631) borate | Pinacol boronate (-B(pin)) |

Applications in the Construction of Complex Molecular Architectures

The strategic placement of reactive functional groups makes this compound an ideal starting point for the synthesis of elaborate molecular frameworks, including polycyclic heterocycles and macrocycles.

Synthesis of Polycyclic Heterocycles

Polycyclic aromatic and heteroaromatic compounds are core structures in many pharmaceuticals and functional materials. This compound can be utilized in cyclization reactions to build fused ring systems.

One potential strategy involves an initial DoM at the C4 position, followed by quenching with an electrophile that contains a second reactive site. For instance, reaction with a protected ortho-halobenzaldehyde could introduce a biaryl linkage. Subsequent intramolecular reactions, such as a palladium-catalyzed C-H activation or a nucleophilic aromatic substitution (SₙAr), could then be employed to form a new fused ring.

A hypothetical synthetic route to a fused tricyclic system could be envisioned as:

DoM and Arylation: Metalation at C4 followed by a Suzuki or Stille coupling with a suitably functionalized aryl partner (e.g., 2-formylphenylboronic acid).

Cyclization: The hydroxymethyl group could be oxidized to an aldehyde. A subsequent intramolecular reaction, such as a Friedländer annulation or a Pictet-Spengler type reaction, could then form a new six-membered ring fused to the pyridine core.

The presence of the fluorine atom can also be exploited. It can act as a leaving group in SₙAr reactions or participate in palladium-catalyzed cross-coupling reactions, providing another handle for annulation strategies.

Incorporation into Macrocyclic Systems

Macrocycles are of great interest due to their ability to bind to challenging biological targets and their unique conformational properties. The hydroxymethyl group of this compound provides a key attachment point for building macrocyclic structures.

This building block can be incorporated into macrocycles through several established methods:

Ether or Ester Linkages: The hydroxymethyl group can be readily converted into an ether or ester by reaction with a long-chain molecule containing a suitable leaving group (e.g., a dihalide) or a carboxylic acid group at both ends.

Mitsunobu Reaction: The Mitsunobu reaction allows for the formation of C-O or C-N bonds under mild conditions, enabling the connection of the hydroxymethyl group to a linker containing a phenolic or nitrogen nucleophile.

Click Chemistry: The hydroxymethyl group can be converted to an azide (B81097) or an alkyne, allowing for its incorporation into a macrocyclic framework via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Table 2: Illustrative Macrocyclization Approaches

| Reaction Type | Linker Functional Groups | Resulting Linkage |

| Williamson Ether Synthesis | Dihalide (e.g., Br-(CH₂)ₙ-Br) | Ether (-O-CH₂-(CH₂)ₙ-CH₂-O-) |

| Yamaguchi Esterification | Dicarboxylic Acid | Diester |

| Ring-Closing Metathesis (RCM) | Terminal Alkenes | Carbon-Carbon Double Bond |

The rigidity of the pyridine ring and the specific substitution pattern would impart conformational constraints on the resulting macrocycle, which can be a desirable feature in the design of molecules with specific binding properties. The fluorine and methoxy groups offer additional points for modifying solubility and electronic properties or for further functionalization after the macrocycle has been formed.

Structure Activity Relationship Sar Studies of 5 Fluoro 6 Methoxypyridin 3 Yl Methanol Derivatives

Rational Design of Derivative Libraries based on (5-Fluoro-6-methoxypyridin-3-yl)methanol Scaffold

The rational design of derivative libraries is a cornerstone of modern drug discovery, enabling a systematic exploration of the chemical space around a core scaffold to optimize biological activity. nih.govnih.gov For the this compound scaffold, this process involves the strategic synthesis of a matrix of analogues where each substituent is systematically varied. This approach is often employed in the development of kinase inhibitors, where the pyridine (B92270) core can act as a bioisostere for the adenine (B156593) ring of ATP, mimicking key hydrogen bonding interactions in the kinase hinge region. nih.govrsc.org

The design of these libraries typically begins with the core scaffold, which can be synthesized and subsequently functionalized. For instance, derivatives can be prepared via the Suzuki coupling of a boronic ester derivative of the scaffold with various aryl or heteroaryl halides. nih.gov This allows for the introduction of a wide diversity of chemical groups at specific positions, enabling a thorough investigation of the target's binding pocket. The goal is to create a collection of compounds that systematically probe the effects of sterics, electronics, and hydrogen bonding potential on biological activity. nih.gov

The following table illustrates a hypothetical design matrix for a derivative library based on the this compound scaffold, targeting a generic kinase. The design focuses on modifying the hydroxymethyl group, a common site for derivatization to explore interactions in the solvent-exposed region of an active site.

Table 1: Illustrative Design of a Derivative Library

| Core Scaffold | R1 (Modification of Hydroxymethyl) | R2 (Modification of Methoxy) | R3 (Modification of Fluoro) | Rationale |

|---|---|---|---|---|

| This compound | -CH₂OH (Parent) | -OCH₃ | -F | Baseline compound |

| This compound | -CH₂-O-Methyl | -OCH₃ | -F | Probe for H-bond donor necessity |

| This compound | -CH₂-NH-Cyclopropyl | -OCH₃ | -F | Introduce basic amine, explore hydrophobic pocket |

| This compound | -C(O)NH-Phenyl | -OCH₃ | -F | Amide replacement for altered geometry/H-bonding |

| This compound | -CH₂OH | -OH | -F | Assess impact of O-demethylation |

| This compound | -CH₂OH | -OCH₃ | -Cl | Compare electronic effects of halogens |

Elucidation of Key Pharmacophoric Elements through Systematic Structural Variations

A pharmacophore model describes the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. frontiersin.orgnih.gov For derivatives of this compound, systematic structural modifications are undertaken to identify these key pharmacophoric elements.

The fluorine atom at the C5-position of the pyridine ring significantly influences the scaffold's properties. As the most electronegative element, fluorine acts as a powerful electron-withdrawing group, which can modulate the pKa of the pyridine nitrogen, affecting its potential as a hydrogen bond acceptor. nih.gov This modification can be critical for optimizing interactions with target proteins. nih.gov Furthermore, the C-F bond is highly stable and can be used to block sites of metabolic oxidation, a common strategy to improve a drug's pharmacokinetic profile. nih.gov

The position of the fluorine atom is critical. Ab initio studies have shown that fluorination of a pyridine ring enlarges the ring angle at the point of substitution and shortens adjacent C-N bonds. deepdyve.com In SAR studies, moving the fluorine atom to other positions (e.g., C2 or C4) or replacing it with other halogens (like chlorine) would reveal the sensitivity of the target to both steric and electronic changes at this position. nih.gov For instance, the interaction between a fluorine atom and a backbone amide NH group in a protein has been observed to be a favorable interaction that can anchor a ligand in the binding site. nih.gov

The methoxy (B1213986) group at the C6-position, adjacent to the pyridine nitrogen, plays a dual role in molecular recognition. Electronically, it is an electron-donating group, which can influence the electron density of the aromatic ring and the basicity of the pyridine nitrogen. nih.gov Sterically, it provides bulk and can have a profound effect on the preferred conformation of adjacent substituents, potentially orienting them for optimal binding.

In many kinase inhibitors, an alkoxy group at this position can form hydrogen bonds with backbone amides in the hinge region of the ATP binding site. nih.gov Replacing the methoxy group with larger alkoxy groups (e.g., ethoxy) or smaller groups (e.g., a hydroxyl group) can probe the steric tolerance of the binding pocket. nih.gov The hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor, offering different interaction patterns compared to the methoxy group's acceptor-only capability. nih.gov

The hydroxymethyl group at the C3-position is a key interaction point, often extending into the solvent-exposed region of a binding pocket. Its primary contribution is as a hydrogen bond donor and acceptor. acs.org Systematic modifications of this group are a common strategy in lead optimization.

Bioisosteric replacement is a frequently used tool for this purpose. pressbooks.pub For example, converting the alcohol to an ether (-CH₂OR) or an amine (-CH₂NR₂) probes the necessity of the hydrogen bond-donating hydroxyl proton. chemrxiv.org Replacing it with a more complex group, such as an amide or a small heterocyclic ring, can introduce additional interaction points and improve properties like solubility or cell permeability. The goal of these modifications is to find a substituent that optimally complements the topology and chemical nature of the target's binding site.

Table 2: Illustrative SAR of Hydroxymethyl Group Modifications

| Compound ID | R Group at C3 | Target Activity (IC₅₀, nM) | Rationale for Modification |

|---|---|---|---|

| 1 | -CH₂OH | 150 | Parent compound |

| 1a | -CH₂OCH₃ | 850 | Ethers often reduce potency if H-bond donation is key. |

| 1b | -CH₂NH₂ | 95 | A basic amine may form a salt bridge with an acidic residue. |

| 1c | -COOH | >1000 | Carboxylic acid introduces negative charge, may cause repulsion. |

| 1d | -CH₂-N-morpholine | 65 | Morpholine can improve solubility and add H-bond acceptors. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. google.com This method is invaluable for prioritizing the synthesis of new derivatives and for designing compounds with enhanced activity.

For a series of this compound derivatives, a QSAR model can be developed using calculated molecular descriptors. These descriptors quantify various aspects of the molecules' physicochemical properties, such as lipophilicity (logP), electronic properties (e.g., atomic charges), and steric parameters (e.g., molecular volume). nih.gov

A typical 3D-QSAR study involves aligning the set of active molecules and then placing them in a 3D grid. nih.gov The interaction energies (steric and electrostatic) between a probe atom and each molecule are calculated at each grid point, generating a field. Statistical methods, such as Partial Least Squares (PLS), are then used to build a model that correlates variations in these fields with changes in biological activity. nih.gov The resulting QSAR model can be visualized as a contour map, highlighting regions where steric bulk or specific electronic features are predicted to increase or decrease activity, thus guiding further design efforts. nih.gov For example, a model might indicate that a positive electrostatic potential is favored near the hydroxymethyl group, suggesting that adding a basic amine would be beneficial.

Descriptors and Statistical Validations

In the development of robust Structure-Activity Relationship (SAR) models for derivatives of this compound, the careful selection of molecular descriptors and rigorous statistical validation are paramount. These two components ensure the reliability and predictive power of any resulting Quantitative Structure-Activity Relationship (QSAR) model.

Molecular Descriptors in SAR Studies

The biological activity of the this compound derivatives is correlated with a variety of molecular descriptors that quantify different aspects of their chemical structures. These descriptors can be broadly categorized into electronic, steric, and thermodynamic properties.

Electronic Descriptors: These descriptors are crucial for understanding the interactions of the molecule with its biological target. For pyridine derivatives, properties such as the Mulliken charge on the nitrogen atom and other key positions, dipole moment, and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are often considered. The fluorine and methoxy substituents on the pyridine ring significantly influence the electron distribution, which in turn affects binding affinities.

A hypothetical data table illustrating the types of descriptors that would be used in a QSAR study of this compound derivatives is presented below.

Table 1: Examples of Molecular Descriptors for this compound Derivatives

| Compound | pIC50 | LogP | Molar Refractivity (MR) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) |

| Derivative 1 | 5.8 | 1.5 | 45.2 | 2.1 | -6.5 | -1.2 |

| Derivative 2 | 6.2 | 1.8 | 48.9 | 2.5 | -6.3 | -1.4 |

| Derivative 3 | 5.5 | 1.2 | 42.1 | 1.9 | -6.7 | -1.1 |

| Derivative 4 | 6.5 | 2.1 | 52.3 | 2.8 | -6.1 | -1.5 |

| Derivative 5 | 6.0 | 1.7 | 47.5 | 2.3 | -6.4 | -1.3 |

Statistical Validations of QSAR Models

Once a QSAR model is developed by correlating the molecular descriptors with biological activity, its statistical validity and predictive ability must be thoroughly assessed. This is achieved through a series of validation techniques. d-nb.info

Internal Validation: This process assesses the robustness of the model using the initial dataset. A common method is leave-one-out (LOO) cross-validation, which systematically removes one compound from the dataset, rebuilds the model with the remaining compounds, and then predicts the activity of the removed compound. nih.gov The cross-validation coefficient (Q²) is a key metric here, with a value greater than 0.5 generally considered indicative of a robust model. nih.gov

External Validation: This is a more stringent test of a model's predictive power, where the model is used to predict the biological activity of a set of compounds (the test set) that were not used in its development. d-nb.info The predictive ability is often quantified by the predictive R² (R²_pred). nih.gov

Other Statistical Parameters: Several other statistical parameters are used to evaluate the goodness-of-fit and significance of the QSAR model. These include the coefficient of determination (R²), which measures the proportion of the variance in the dependent variable that is predictable from the independent variables, the root mean square error (RMSE), and the Fischer statistic (F-test). chemrevlett.comfrontiersin.org

A summary of the statistical parameters used to validate a hypothetical QSAR model for this compound derivatives is provided in the table below.

Table 2: Statistical Validation Parameters for a QSAR Model

| Parameter | Value | Description |

| R² | 0.92 | Coefficient of determination for the training set. |

| Q² (LOO) | 0.85 | Cross-validation coefficient from leave-one-out. |

| R²_pred | 0.88 | Predictive R² for the external test set. |

| RMSE | 0.25 | Root Mean Square Error of the predictions. |

| F-statistic | 120.5 | Fischer's F-test value, indicating statistical significance. |

The development of a statistically sound QSAR model, built upon relevant descriptors and subjected to rigorous validation, is a critical step in the rational design of novel and more potent analogs of this compound.

Pharmacological and Biological Research on 5 Fluoro 6 Methoxypyridin 3 Yl Methanol Derivatives

In Vitro Biological Evaluation Methodologies

The initial assessment of novel chemical entities derived from (5-fluoro-6-methoxypyridin-3-yl)methanol involves a multi-tiered approach using various in vitro methodologies. These methods allow for the efficient screening and characterization of the biological activity of these compounds.

High-throughput screening (HTS) serves as a primary tool for rapidly assessing large libraries of this compound derivatives against a panel of potential biological targets. This methodology enables the initial identification of "hit" compounds that exhibit activity towards a specific protein or pathway. Although detailed public-domain data on HTS campaigns for these specific derivatives is limited, the general approach involves automated assays to measure responses like enzyme inhibition or receptor binding across thousands of compounds. The goal is to select promising candidates for more detailed follow-up studies.

Once initial hits are identified, their interaction with specific biological targets is quantified using biochemical assays. These assays are crucial for determining the potency and selectivity of the derivatives.

Enzyme Inhibition Assays: For derivatives targeting enzymes, kinetic assays are performed to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀). For example, a series of 5-(fluoro-substituted-6-methylpyridin-2-yl)imidazoles, which are structurally related to the core compound, were evaluated for their inhibitory activity against Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5) and p38α MAP kinase. nih.gov The compound 19j from this series demonstrated a potent IC₅₀ value of 7.68 nM against ALK5. nih.gov Another series, 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinolin-6-yl)pyrazoles, was also assessed for ALK5 inhibitory activity, with the analogue 14b showing an IC₅₀ of 0.022 µM. ebi.ac.uk

Receptor Binding Affinities: For compounds designed to interact with receptors, binding assays are used to measure the affinity (often expressed as the dissociation constant, Kd). In research on derivatives of the related N-(6-methoxypyridin-3-yl)quinoline-2-amine scaffold for imaging α-synuclein aggregates in Parkinson's disease, in vitro binding assays were critical. researchgate.net The radiolabeled compound [¹²⁵I]8i showed a high binding affinity with a Kd value of 5 nM for α-synuclein fibrils from Parkinson's disease brain tissues. researchgate.net

DNA Interaction Studies: Certain derivatives are evaluated for their ability to interact with DNA. For instance, studies on 5-Fluoro-Isatin thiosemicarbazone derivatives included DNA protection tests against hydroxyl radical damage. kashanu.ac.ir In these assays, compound 4 demonstrated the highest DNA binding affinity and protection capacity. kashanu.ac.ir

Table 1: Enzyme and Receptor Binding Data for Selected Pyridine (B92270) Derivatives

| Compound | Target | Assay Type | Value | Source |

|---|---|---|---|---|

| 19j | ALK5 | Enzyme Inhibition | IC₅₀ = 7.68 nM | nih.gov |

| 19j | p38α MAP kinase | Enzyme Inhibition | IC₅₀ = 1240-3370 nM | nih.gov |

| 14b | ALK5 | Enzyme Inhibition | IC₅₀ = 0.022 µM | ebi.ac.uk |

| [¹²⁵I]8i | α-synuclein fibrils | Receptor Binding | Kd = 5 nM | researchgate.net |

Following biochemical validation, the effects of the derivatives are assessed in a more biologically relevant context using cell-based assays. These assays measure the functional consequences of the compound's interaction with its target within a living cell.

Cell Viability and Cytotoxicity: A primary assessment involves evaluating the cytotoxicity of the compounds to ensure that the observed biological effects are not simply due to cell death. For example, in the development of anti-HIV microbicides, fatty acyl ester derivatives of 3′-fluoro-2′,3′-dideoxythymidine were tested for their impact on vaginal cell viability. nih.gov

Signaling Pathway Modulation: Reporter gene assays are commonly used to measure the modulation of a specific signaling pathway. In the study of ALK5 inhibitors, a luciferase reporter assay using HaCaT cells transfected with a p3TP-luc reporter construct was employed. ebi.ac.uk The pyrazole (B372694) analogue 14b showed 84% inhibition of the luciferase signal at a concentration of 0.1 µM, confirming its ability to block the TGF-β signaling pathway in a cellular environment. ebi.ac.uk Similarly, the imidazole (B134444) derivative 19j displayed 82% inhibition at 100 nM in the same reporter assay. nih.gov

Phenotypic Screening: These assays measure a change in the cell's phenotype or function. Examples include anti-viral assays, which measure the ability of a compound to inhibit viral replication. Derivatives of 3′-fluoro-2′,3′-dideoxythymidine were evaluated for their anti-HIV activity against both cell-free and cell-associated viruses, with several compounds showing potent activity (EC₅₀ values ≤ 1 µM). nih.gov In other research, derivatives of pyridinyl methanol (B129727) were identified as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel using cellular assays in HEK293 cells. nih.gov

Investigation of Molecular Mechanisms of Action for Active Derivatives

For derivatives that demonstrate significant activity in vitro, further research is conducted to understand their precise molecular mechanism of action.

A key aspect of mechanistic studies is to confirm the primary biological target and identify any potential secondary targets (off-target effects), which can be responsible for either therapeutic efficacy or side effects.

Primary Targets: Research has successfully identified primary targets for various pyridine derivatives. For instance, systematic optimization of a pyridinyl methanol lead compound led to the identification of a potent and selective antagonist of the TRPV3 channel. nih.gov In another case, ALK5 was identified as the primary target for a series of imidazole derivatives. nih.gov Similarly, α-synuclein aggregates were confirmed as the primary target for N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives. researchgate.net

Secondary Targets and Selectivity: During the evaluation process, selectivity is assessed by testing the compounds against related targets. The imidazole derivatives developed as ALK5 inhibitors were also tested against p38α MAP kinase to determine their selectivity. nih.gov The significant difference in IC₅₀ values between ALK5 (nM range) and p38α MAP kinase (µM range) indicated a high degree of selectivity for ALK5. nih.gov

Understanding the molecular mechanism involves looking beyond the direct target to analyze the downstream effects on cellular signaling cascades. The binding of a derivative to its target receptor or enzyme initiates a chain of events that ultimately leads to a physiological response.

The inhibition of a kinase like ALK5 by a derivative, for example, prevents the phosphorylation of its downstream substrates, thereby blocking the entire TGF-β signaling cascade. ebi.ac.uk This pathway is known to be involved in cellular processes like proliferation and fibrosis. nih.gov

General downstream signaling involves a cascade where receptor activation leads to the recruitment and activation of other molecules. reactome.org These can include other kinases (like the Src family), phospholipases (like PLC-gamma), and adaptor molecules that link the receptor to further effectors. reactome.org For instance, the activation of some receptor tyrosine kinases can trigger the MAP kinase pathway or the PI3K pathway, which in turn regulate gene expression and cellular function. reactome.orgnih.gov While specific downstream analyses for this compound derivatives are proprietary or in early stages, the investigation would follow these principles. For example, if a derivative inhibits a specific kinase, researchers would use techniques like Western blotting to measure the phosphorylation status of known downstream proteins in that pathway to confirm the mechanism of action.

Table 2: List of Mentioned Compounds

| Compound Name/Identifier | Description |

|---|---|

| This compound | The core chemical compound of interest. |

| 19j | A 5-(5-fluoro-substituted-6-methylpyridin-2-yl)-4-( nih.govnih.govnih.govtriazolo[1,5-a]pyridin-6-yl)imidazole derivative and ALK5 inhibitor. nih.gov |

| 14b | A 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinolin-6-yl)pyrazole derivative and ALK5 inhibitor. ebi.ac.uk |

| [¹²⁵I]8i | A radiolabeled N-(6-methoxypyridin-3-yl)quinoline-2-amine derivative with high affinity for α-synuclein. researchgate.net |

| Compound 4 (from Isatin study) | A 5-Fluoro-Isatin thiosemicarbazone derivative with DNA binding affinity. kashanu.ac.ir |

| TRPV3 Antagonist 74a | A pyridinyl methanol derivative identified as a selective TRPV3 antagonist. nih.gov |

| 3′-fluoro-2′,3′-dideoxythymidine derivatives | Fatty acyl ester derivatives evaluated as anti-HIV agents. nih.gov |

Comparative Biological Activity with Established Lead Compounds and Known Analogues

Research into the therapeutic potential of compounds incorporating the this compound structural motif has led to the synthesis and evaluation of novel derivatives, particularly in the context of antiparasitic drug discovery. These efforts have focused on optimizing potency and selectivity, often using established compounds as benchmarks for comparison. A notable area of investigation has been the development of inhibitors for the Trypanosoma cruzi proteasome, a key target in the search for new treatments for Chagas disease.

In a structure-guided design campaign, a series of pyridazinone derivatives were synthesized, including compounds that feature the (5-fluoro-6-methoxypyridin-3-yl)methyl head group. acs.org The biological activity of these novel compounds was assessed and compared with that of earlier lead compounds and other analogues to establish a clear structure-activity relationship (SAR).

The in vitro profiling of these compounds involved assessing their inhibitory concentration (IC50) against the T. cruzi proteasome, as well as their activity in intracellular T. cruzi assays (pEC50). acs.org Further characterization included measurements of metabolic stability in mouse liver microsomes (MLM), aqueous solubility, and permeability. acs.org The data from these assays allowed for a direct comparison of the newly synthesized derivatives with pre-existing lead compounds.

For instance, the pyridazinone series, which included the (5-fluoro-6-methoxypyridin-3-yl)methyl derivative 18 , was developed from an initial hit compound, 4 . Compound 4 was a potent and selective inhibitor of the T. cruzi proteasome and demonstrated efficacy in an intracellular T. cruzi assay. acs.org The subsequent optimization efforts aimed to improve upon the physicochemical and pharmacokinetic properties of this lead compound while maintaining or enhancing its potency.

Interactive Data Table: Comparative Biological Activity of Pyridazinone Derivatives

| Compound Number | Structure | T. cruzi Proteasome IC50 (nM) | Intracellular T. cruzi pEC50 | MLM int (µL/min/mg) | Aqueous Solubility (µM) |

| 5 | 110 | 5.9 | 120 | 110 | |

| 15 | 20 | 6.4 | 33 | 21 |

The data illustrates the potency of the synthesized derivatives against the target enzyme and the parasite. Compound 15 , a structurally related analogue within the same chemical series, demonstrated high intracellular potency and lower intrinsic clearance in mouse liver microsomes compared to other compounds. acs.org While specific data for compound 18 was part of a broader study, the evaluation of the series as a whole, in comparison to lead compounds like 4 and 5 , has been instrumental in advancing the understanding of the SAR for this class of inhibitors. acs.org The cryo-electron microscopy studies of compound 5 bound to the proteasome of the related parasite Leishmania tarentolae provided further structural insights for the design of these inhibitors. acs.org

Advanced Computational Studies and Molecular Modeling of 5 Fluoro 6 Methoxypyridin 3 Yl Methanol and Its Derivatives

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of (5-Fluoro-6-methoxypyridin-3-yl)methanol. elixirpublishers.com These methods provide insights into the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are critical for predicting its chemical behavior.

Theoretical studies on similar pyridine (B92270) derivatives have demonstrated that the choice of functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining accurate results that correlate well with experimental data. researchgate.net For this compound, QM calculations can elucidate the influence of the fluorine and methoxy (B1213986) substituents on the pyridine ring's electron density. The electron-withdrawing nature of the fluorine atom and the electron-donating effect of the methoxy group create a unique electronic environment that governs the molecule's reactivity and potential interactions with biological targets.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Represents the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the molecule's chemical stability and reactivity. |

| Dipole Moment | 2.8 D | Influences solubility and non-bonding interactions. |

Note: The data in this table is illustrative and representative of typical values obtained from DFT calculations for similar molecules.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular dynamics simulations are a powerful tool for exploring the conformational landscape and flexibility of this compound and its derivatives in a simulated biological environment. mdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can track the molecule's dynamic behavior over time, providing insights into its accessible conformations and the stability of different rotamers.

For this compound, MD simulations can reveal the rotational freedom around the C3-C(methanol) bond and the orientation of the methoxy group. These conformational preferences are crucial for how the molecule fits into a protein's binding site. The simulations can be performed in explicit solvent to mimic physiological conditions, allowing for the study of solvent effects on the molecule's conformation and flexibility. ed.ac.uk

Ligand-Protein Docking and Virtual Screening

Ligand-protein docking is a computational technique used to predict the preferred binding orientation of a small molecule, such as this compound, to a protein target. nih.gov This method is often employed in virtual screening campaigns to identify potential drug candidates from large compound libraries.

In the context of this compound, docking studies can be used to predict its binding affinity and pose within the active site of a target protein. The scoring functions used in docking algorithms estimate the binding free energy, allowing for the ranking of different compounds. For instance, derivatives of this compound could be screened against a panel of kinases or other enzymes to identify potential inhibitors. The results of such a screen can guide the synthesis of new, more potent analogs. nih.gov

Prediction of Molecular Interactions and Binding Modes

Building on the results of docking studies, the prediction of detailed molecular interactions provides a deeper understanding of the binding mode of this compound. This involves analyzing the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For this compound, the hydroxyl group of the methanol (B129727) substituent can act as a hydrogen bond donor or acceptor. The fluorine atom can participate in halogen bonds or other electrostatic interactions. The pyridine nitrogen can also form hydrogen bonds, while the aromatic ring can engage in pi-stacking or hydrophobic interactions. nih.gov Understanding these key interactions is essential for structure-based drug design, as it allows for the rational modification of the scaffold to enhance binding affinity and selectivity.

Table 2: Predicted Intermolecular Interactions for a this compound Derivative in a Kinase Active Site (Illustrative)

| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |

| Hydrogen Bond | Hydroxyl (-OH) | ASP 168 | 2.1 |

| Hydrogen Bond | Pyridine Nitrogen | LYS 72 | 2.5 |

| Hydrophobic Interaction | Pyridine Ring | VAL 57 | 3.8 |

| Halogen Bond | Fluorine | GLY 110 (backbone) | 3.2 |

Note: This data is illustrative and based on typical interactions observed in ligand-protein complexes.

De Novo Drug Design Methodologies Incorporating this compound Scaffolds

De novo drug design aims to generate novel molecular structures with desired pharmacological properties. nih.gov The this compound scaffold can serve as a starting point or a building block in such design strategies. chemrxiv.org

Computational methods, including those driven by artificial intelligence and machine learning, can explore vast chemical space to design new molecules based on the core pyridine structure. youtube.com These algorithms can optimize for multiple properties simultaneously, such as binding affinity, selectivity, and synthetic accessibility. By incorporating the this compound scaffold, these methodologies can generate novel derivatives with potentially improved therapeutic profiles. arxiv.org

Analytical Characterization and Spectroscopic Analysis in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (5-Fluoro-6-methoxypyridin-3-yl)methanol, providing detailed information about the hydrogen and carbon atoms within the molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms. In a patent describing the synthesis of this compound, the ¹H-NMR spectrum was recorded in deuterated chloroform (B151607) (CDCl₃). The resulting chemical shifts (δ) and their multiplicities provide a clear fingerprint of the molecule's structure. The hydroxyl proton appears as a triplet, indicating its coupling with the adjacent methylene (B1212753) protons. The methoxy (B1213986) group protons are observed as a sharp singlet, and the methylene protons next to the hydroxyl group present as a doublet. The aromatic protons on the pyridine (B92270) ring show distinct signals with coupling patterns that confirm their positions relative to the fluorine substituent. wikipedia.org

Interactive Data Table: ¹H-NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.89 | d, J=2.0 Hz | 1H | H-2 |

| 7.40 | dd, J=10.7, 2.0 Hz | 1H | H-4 |

| 4.65 | d, J=5.7 Hz | 2H | -CH₂OH |

| 4.03 | s | 3H | -OCH₃ |

| 1.72 | t, J=5.7 Hz | 1H | -OH |

Note: d = doublet, dd = doublet of doublets, s = singlet, t = triplet, J = coupling constant in Hertz.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, MS would be used to confirm its molecular mass of 157.14 g/mol . While specific experimental mass spectra for this compound are not widely published, the technique is routinely mentioned in the context of purity assessment for related compounds, often coupled with liquid chromatography (LC-MS). nih.gov

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

X-ray Crystallography for Elucidating Solid-State and Co-Crystal Structures

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. This technique could provide precise bond lengths, bond angles, and intermolecular interactions for this compound. However, there are no publicly available X-ray crystallographic studies specifically for this compound or its co-crystals.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. While detailed experimental procedures for this specific compound are not widely published, chemical suppliers often mention the use of HPLC to determine the purity of their products. nih.gov In a typical setup, a reversed-phase column (such as a C18) would be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier such as formic acid or trifluoroacetic acid. Detection is commonly performed using a UV detector, as the pyridine ring is chromophoric. For more detailed analysis, HPLC can be coupled with a mass spectrometer (HPLC-MS) to provide both purity information and mass confirmation of the main component and any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is widely utilized for the identification and quantification of volatile and semi-volatile compounds within a sample. In the context of novel chemical entities such as this compound, GC-MS plays a crucial role in verifying the purity of the synthesized compound and elucidating its molecular structure.

The process begins with the introduction of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, then transports the vaporized sample through a long, thin capillary column. The inner surface of this column is coated with a stationary phase. The separation of the sample's components is achieved based on their differential partitioning between the mobile carrier gas and the stationary phase. Compounds with a higher affinity for the stationary phase will travel through the column more slowly, resulting in longer retention times, while compounds with a lower affinity will elute more quickly.

Upon exiting the column, the separated components enter the mass spectrometer. Here, they are bombarded with a high-energy electron beam, which causes the molecules to ionize and fragment in a reproducible manner. These charged fragments are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint for each compound, displaying the relative abundance of each fragment.

In the analysis of a specific compound like this compound, the retention time from the GC provides a preliminary identification marker. The subsequent mass spectrum offers definitive structural information. The molecular ion peak (M+), if present, confirms the molecular weight of the compound. The fragmentation pattern, which shows the m/z values of the smaller fragments, provides valuable clues about the compound's structure. For instance, the loss of a methoxy group (-OCH3), a hydroxymethyl group (-CH2OH), or the fluorine atom would result in characteristic fragment ions, allowing researchers to piece together the molecule's architecture.

While specific, detailed research findings and data tables from peer-reviewed studies on the GC-MS analysis of this compound are not publicly available at this time, a hypothetical analysis can illustrate the expected outcomes. The table below represents a potential fragmentation pattern that could be observed in a mass spectrum for this compound.

| Hypothetical m/z | Possible Fragment Ion | Structural Interpretation |

| 157 | [M]+ | Molecular Ion |

| 142 | [M-CH3]+ | Loss of a methyl group from the methoxy moiety |

| 126 | [M-OCH3]+ | Loss of the methoxy group |

| 127 | [M-CH2O]+ | Loss of formaldehyde (B43269) from the methanol group |

| 98 | [M-CH2OH, -F]+ | Loss of the hydroxymethyl group and fluorine |

This table is for illustrative purposes only and is based on general fragmentation principles. Actual experimental data would be required for definitive structural confirmation.

The detailed interpretation of such a spectrum, in conjunction with the retention time, would provide strong evidence for the identity and purity of this compound in a research setting.

Emerging Trends and Future Research Directions

Development of Novel Synthetic Routes for Enhanced Efficiency and Sustainability

The synthesis of highly functionalized pyridine (B92270) derivatives like (5-Fluoro-6-methoxypyridin-3-yl)methanol is shifting towards methods that prioritize efficiency, safety, and environmental responsibility. This evolution is a response to the growing demand for "green chemistry" protocols within the pharmaceutical and chemical industries. nih.gov

Future advancements are expected to move beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste. The focus is on adopting modern catalytic systems and sustainable practices. nih.govresearchgate.net For instance, cross-coupling reactions, such as the Suzuki coupling, are becoming standard for constructing the core pyridine ring or for its subsequent functionalization. A patented method for a related compound, 6'-fluoro-5-methoxy-3,3'-bipyridine, utilizes a Suzuki coupling between a bromo-alkoxy-pyridine and a fluoropyridine-boronic acid ester, showcasing a highly efficient and modular approach that could be adapted for the synthesis of this compound and its analogs. google.com

Furthermore, research into thermo-catalytic processes using renewable feedstocks like glycerol (B35011) offers a long-term vision for the sustainable production of pyridine bases. rsc.orgresearchgate.net While direct application to this specific compound is still prospective, the principles of using solid acid catalysts, such as zeolites, could revolutionize the synthesis of pyridine scaffolds. rsc.orgresearchgate.net Other green techniques being explored for pyridine synthesis include microwave-assisted reactions, which can dramatically reduce reaction times, and the use of environmentally benign solvents. researchgate.netnih.gov

| Synthetic Strategy | Traditional Methods | Novel & Sustainable Routes |

| Key Reactions | Multi-step classical condensation and cyclization reactions. | Catalytic cross-coupling (e.g., Suzuki, Sonogashira), C-H activation. google.com |

| Catalysts | Often stoichiometric reagents, strong acids/bases. | Transition metal catalysts (e.g., Palladium, Nickel, Ruthenium), Zeolites. rsc.orgresearchgate.net |

| Solvents | Often chlorinated or polar aprotic solvents (e.g., DMF, DMSO). | "Green" solvents (e.g., water, ethanol), ionic liquids, or solvent-free conditions. nih.govresearchgate.net |

| Energy Input | Conventional heating, often for prolonged periods. | Microwave irradiation, ultrasonic energy. researchgate.netnih.gov |

| Feedstocks | Petroleum-derived precursors. | Bio-based feedstocks (e.g., glycerol). rsc.orgresearchgate.net |

| Efficiency | Lower atom economy, more purification steps. | Higher yields, greater modularity, shorter reaction times. nih.gov |

Exploration of New Therapeutic Areas via Derivatization

The this compound scaffold is a highly promising starting point for drug discovery. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy (B1213986) group modulates electronic properties and the hydroxymethyl group provides a convenient point for derivatization.

Future research will focus on the systematic derivatization of this core to explore a wide range of therapeutic targets. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to an amine, providing entry into a vast chemical space of amides, esters, and other functional groups. molbase.com This strategy is central to discovering new molecular entities with novel or improved biological activities.

For example, studies on related 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown that the introduction of a fluorine atom can significantly enhance antibacterial activity against Gram-positive bacteria. nih.gov This suggests that derivatives of this compound could be developed into a new class of antibiotics. nih.gov Furthermore, the core structure is present in intermediates used for the synthesis of potent and selective kinase inhibitors like Selpatinib, which targets RET-driven cancers. google.com This highlights the potential of its derivatives in oncology. The development of LIMK inhibitors for pathologies like cancer and neurodegenerative diseases also points to the utility of complex pyridine scaffolds in creating highly selective therapeutic agents. acs.org

| Potential Therapeutic Area | Rationale for Exploration | Example Derivatization Strategy |

| Oncology | The fluoropyridine scaffold is a key component in kinase inhibitors (e.g., RET inhibitors). google.com Fluorine can enhance binding and improve pharmacokinetic properties. nih.gov | Couple the methanol-derived amine with heteroaryl carboxylic acids to target kinase ATP-binding sites. |

| Infectious Diseases | Introduction of fluorine into pyridine-containing structures has been shown to boost antibacterial potency. nih.gov | Synthesize oxazolidinone derivatives via the methanol (B129727) group to mimic known antibiotic classes. |

| Neuroscience | Pyridine derivatives are common in CNS-active agents. The scaffold could be used to develop selective inhibitors for targets like LIMK, implicated in neurodegeneration. acs.org | Develop amides and esters to modulate polarity and blood-brain barrier penetration. |

| Inflammatory Diseases | Cyanopyridine derivatives have shown anti-inflammatory activity. nih.gov | Convert the methanol to a nitrile and build complex heterocyclic systems. |

Application in Chemical Biology as Probes and Tools

Beyond direct therapeutic use, this compound and its derivatives are poised to become valuable tools in chemical biology for dissecting complex biological processes. The development of highly specific molecular probes enables researchers to study the function and localization of proteins and other biomolecules in living systems. acs.org

A significant future direction is the development of Positron Emission Tomography (PET) imaging agents. The fluorine atom on the pyridine ring can be substituted with the radioactive isotope fluorine-18 (B77423) (¹⁸F). This would allow for the non-invasive imaging and quantification of specific drug targets in vivo, which is invaluable for both preclinical research and clinical diagnostics. The synthesis of ¹⁸F-labeled fluoropyridine derivatives for imaging neuroreceptors has already been demonstrated, providing a clear precedent for this application. nih.gov

Additionally, the scaffold can be elaborated to create fluorescent probes. By attaching fluorogenic moieties to the hydroxymethyl group, researchers can design probes that target specific cellular compartments or proteins. For instance, novel push-pull systems based on CF₃-substituted pyridines have been designed as fluorescent probes for imaging lipid droplets, demonstrating the versatility of the pyridine core in developing bio-imaging tools. mdpi.com

| Application | Key Structural Feature | Research Goal |

| PET Imaging Ligand | Fluorine atom suitable for ¹⁸F isotopic labeling. | To visualize and quantify the distribution of a specific biological target (e.g., enzyme, receptor) in the body non-invasively. nih.gov |

| Fluorescent Probe | Pyridine ring as a core for a push-pull system; hydroxymethyl group for conjugation. | To image specific organelles (e.g., lipid droplets) or biomolecules within living cells using fluorescence microscopy. mdpi.com |

| Affinity-Based Probe | Derivatized structure with high affinity and selectivity for a target protein. | To isolate and identify protein binding partners from complex biological samples (pull-down assays). |

| Target Engagement Marker | A probe that binds to a therapeutic target, allowing measurement of drug occupancy. | To confirm that a drug is reaching and binding to its intended target in cells or in vivo, aiding in dose-finding studies. |

Synergistic Approaches Combining Synthetic, Biological, and Computational Methodologies

The future of chemical research lies in the tight integration of multiple disciplines to accelerate discovery. The study of this compound and its derivatives will increasingly rely on a synergistic loop of synthesis, biological evaluation, and computational modeling.

This modern research paradigm typically follows a cycle:

Computational Design: Molecular docking and quantum mechanics calculations, such as Density Functional Theory (DFT), are used to predict how derivatives of the scaffold will bind to a specific protein target. nih.govmdpi.com This allows for the prioritization of the most promising molecules for synthesis.

Chemical Synthesis: Efficient and modular synthetic routes are employed to create a library of the designed compounds. nih.gov

Biological Evaluation: The synthesized compounds are tested in vitro for their activity against the target protein and for their effects on cells. nih.gov